N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Lipophilicity ADME Physicochemical profiling

N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide (CAS 1574354-86-1) is a fully synthetic, small-molecule thiazole-4-carboxamide derivative (molecular formula C₁₆H₁₈ClN₃O₂S; molecular weight 351.9 g/mol). It belongs to a class of 2,4,5-trisubstituted thiazole carboxamides that have been patented as metabotropic glutamate receptor 5 (mGluR5) antagonists and as protein kinase inhibitors.

Molecular Formula C16H18ClN3O2S
Molecular Weight 351.9 g/mol
Cat. No. B11031325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
Molecular FormulaC16H18ClN3O2S
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C
InChIInChI=1S/C16H18ClN3O2S/c1-9(2)7-13-14(20-16(17)23-13)15(22)19-12-6-4-5-11(8-12)18-10(3)21/h4-6,8-9H,7H2,1-3H3,(H,18,21)(H,19,22)
InChIKeyRUAMTBRONUPNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide (CAS 1574354-86-1): Core Identity for Procurement Targeting


N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide (CAS 1574354-86-1) is a fully synthetic, small-molecule thiazole-4-carboxamide derivative (molecular formula C₁₆H₁₈ClN₃O₂S; molecular weight 351.9 g/mol) . It belongs to a class of 2,4,5-trisubstituted thiazole carboxamides that have been patented as metabotropic glutamate receptor 5 (mGluR5) antagonists and as protein kinase inhibitors [1][2]. The compound is commercially available as a research-grade screening compound from multiple vendors, with typical purity specifications of ≥95% (HPLC) .

Target class Kinase and mGluR5 antagonist screening chemotype
Physicochemical profile Balanced lipophilicity for cellular permeability and solubility
Purity grade Research-grade purity supports assay reproducibility

Why N-[3-(Acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Thiazole-4-carboxamide derivatives exhibit steep structure–activity relationships (SAR) where small substituent changes at the 2-, 4-, and 5-positions can shift target selectivity, binding mode, or abolish activity entirely [1]. The 2-chloro substituent is not equivalent to 2-methyl or 2-amino in electronic character (σₘ for Cl = +0.37 vs. CH₃ = -0.07), altering the hydrogen-bond acceptor capacity of the thiazole nitrogen and directly affecting hinge-binding interactions in kinase targets [2]. The 5-isobutyl group introduces a specific branched hydrophobic volume and conformational restriction that 5-isopropyl or 5-methyl analogs cannot faithfully replicate [3]. The meta-acetylamino orientation on the phenyl ring provides a directional hydrogen-bond donor/acceptor pharmacophore; the para-regioisomer is structurally incapable of making the same contacts in a binding pocket . These structural factors mean that substitution with a generic 'thiazole-4-carboxamide analog' risks loss of target engagement or altered polypharmacology, making procurement of the exact compound essential for reproducibility in hit validation and SAR follow-up.

2-Chloro electronic mismatch
2-Methyl or 2-amino substitution may alter hinge-binding interactions critical for target engagement.
5-Isobutyl branched volume
5-Isopropyl or 5-methyl analogs may not replicate hydrophobic contacts in the binding site.
Meta-acetylamino regiochemistry
Para regioisomer shifts pharmacophore geometry, reducing likelihood of the same H-bond network.

Quantitative Differentiation Evidence for N-[3-(Acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide Relative to Closest Analogs


Lipophilicity (cLogP) Differential vs. 2-Methyl Analog Governs Membrane Permeability and CYP450 Susceptibility

The 2-chloro substituent increases lipophilicity by approximately 0.8–1.0 log unit compared to the 2-methyl analog, based on calculated partition coefficients for matched molecular pairs in the thiazole-4-carboxamide series [1]. Higher cLogP correlates with enhanced passive membrane permeability but also with increased CYP450 metabolic liability; the 2-chloro compound is predicted to fall in a more favorable permeability-solubility window than the less lipophilic 2-methyl or more lipophilic 2-bromo analogs [2]. This positions the 2-chloro compound as the balanced lipophilicity choice among the halogen-substituted congeners.

cLogP Differentiation
Class-level
ΔcLogP +0.6–0.9 vs 2-CH₃ analog; –0.2 to –0.5 vs 2-Br analog
Supports balanced permeability-solubility for cell assays
In silico estimate; verify experimentally
Lipophilicity ADME Physicochemical profiling Thiazole SAR

Topological Polar Surface Area (tPSA) Matches CNS Drug-Like Space More Favorably Than 2-Bromo or 2-Trifluoromethyl Analogs

The topological polar surface area (tPSA) of the target compound is calculated at approximately 83–87 Ų, based on the ZINC15 entry ZINC1047342 and matched-series data for C₁₆H₁₈ClN₃O₂S congeners [1]. This value falls within the optimal CNS drug-like range (tPSA < 90 Ų for brain penetration), whereas analogs with larger substituents at the 2-position (e.g., 2-trifluoromethyl or 2-benzylamino) exceed 90 Ų and are predicted to have substantially reduced passive blood-brain barrier permeability [2]. The 2-chloro/5-isobutyl combination thus uniquely positions this scaffold for CNS target applications among the 2-substituted thiazole-4-carboxamides.

tPSA CNS Profile
Class-level
tPSA ≈ 83–87 Ų (below 90 Ų threshold); benzylamino analog ≈ 95–105 Ų
Supports CNS drug-likeness screening filter
Calculated; no experimental brain penetration data
Blood-brain barrier permeability CNS drug-likeness tPSA Physicochemical profiling

Meta-Acetylamino Phenyl Substitution Provides a Directional H-Bond Pharmacophore Absent in the Para-Regioisomer

The acetylamino group at the meta position of the phenyl ring presents its hydrogen-bond donor (N–H) and acceptor (C=O) vectors at defined distances and angles from the thiazole core, creating a pharmacophoric triad (thiazole N, carboxamide NH/C=O, acetylamino) with a specific geometry [1]. The para-regioisomer, N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide, positions the acetylamino group approximately 2.4 Å farther from the carboxamide linkage, resulting in a fundamentally different molecular shape and H-bond donor/acceptor topology . This regioisomeric shift is sufficient to ablate binding to targets requiring the meta orientation, as demonstrated across numerous kinase and GPCR chemotypes where meta vs. para substitution determines on- vs. off-target activity [2].

Meta vs. Para Geometry
Class-level
N···N distance 5.8–6.2 Å (meta) vs 8.0–8.4 Å (para)
Meta orientation required for specific kinase binding pockets
DFT estimate; confirm via co-crystal
Pharmacophore Regioisomerism Hydrogen bonding SAR

Lipinski Rule-of-Five Compliance Profile Differentiates the Target Compound from Heavier or More Polar Analogs for Oral Bioavailability Potential

The target compound satisfies all four Lipinski Rule-of-Five (Ro5) criteria with zero violations: molecular weight 351.9 g/mol (<500), cLogP ≈ 3.3–3.6 (<5), hydrogen-bond donors = 2 (carboxamide NH + acetylamino NH; <5), and hydrogen-bond acceptors = 5 (thiazole N, carboxamide C=O, acetylamino C=O, plus two additional O/N; ≤10) [1]. By contrast, the 2-benzylamino analog adds one aromatic ring and two rotatable bonds, pushing molecular weight above 420 and raising the H-bond acceptor count to 6–7, while the addition of larger substituents risks violating the logP threshold . The target compound thus occupies a more favorable oral drug-like space among the 2-substituted thiazole-4-carboxamide series.

Lipinski Compliance
Class-level
0 violations (MW 351.9, HBD 2, HBA 5)
Favorable oral drug-like property profile
Calculated from structure; experimental solubility may differ
Drug-likeness Lipinski rules Oral bioavailability Physicochemical profiling

Purchasable Purity Benchmarking: Target Compound Is Available at ≥95% Purity, Matching or Exceeding Common Analogs

Multiple vendors list the target compound at ≥95% purity (HPLC), with some suppliers offering ≥97% purity upon request . This purity specification is consistent with or exceeds that of commonly available analogs: the 2-methyl analog (N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide) is typically offered at 95%, and the 2-bromo analog is frequently listed at 90–95% . Higher purity reduces the need for re-purification prior to biophysical or cell-based assays, lowering total cost of ownership for screening laboratories.

Vendor Purity Benchmark
Data to verify
≥95% HPLC (standard); up to ≥97% available
Higher purity reduces re-purification for IC₅₀ assays
Vendor CoA; confirm lot-specific purity
Chemical purity Procurement Quality control Vendor comparison

Patent-Disclosed Scaffold Coverage Confirms the 2-Chloro-5-Isobutyl Substitution Pattern as a Privileged Kinase-Targeting Motif

The 2-chloro-5-isobutyl-thiazole-4-carboxamide scaffold falls within the general formula of multiple patent families covering kinase inhibitors (including mGluR5 antagonists and PIM kinase inhibitors) [1][2][3]. Notably, US Patent Application 20090149517 explicitly claims 2-substituted thiazole-4-carboxamides with halogen at R¹ and branched alkyl at R² (covering the 2-chloro/5-isobutyl combination) as preferred embodiments for therapeutic kinase inhibition [1]. Analogs with 2-methyl or 2-amino substitution are claimed in separate, narrower patent families (e.g., mGluR5-specific patents), indicating that the 2-chloro/5-isobutyl pattern is independently recognized as a distinct and commercially relevant chemotype [2].

Patent Scaffold Coverage
Reported
Covered in US20090149517 (kinase inhibitor claims)
Reported kinase-targeting chemotype in patent landscape
Patent analysis; not freedom-to-operate advice
Patent landscape Kinase inhibition Scaffold analysis Competitive intelligence

Procurement-Relevant Application Scenarios for N-[3-(Acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide


Kinase Selectivity Panel Screening: Balanced Lipophilicity Hit Triage

When profiling a compound library against a broad kinase panel, the 2-chloro substituent provides an electronic character distinct from methyl or amino analogs, allowing the identification of chemotype-specific selectivity patterns [1]. The balanced cLogP (3.3–3.6) of the target compound reduces the risk of false-positive promiscuous inhibition (often associated with highly lipophilic leads with cLogP > 4.5) while maintaining sufficient permeability for intracellular target engagement [2]. This compound is particularly suited as a reference probe in JAK, PIM, or CHK1 kinase selectivity screening cascades, where 2-substituted thiazole-4-carboxamides have established SAR precedent [1][3].

CNS-Targeted Hit-to-Lead Optimization Starting Point

With a calculated tPSA of 83–87 Ų (below the 90 Ų CNS permeability threshold), zero Lipinski violations, and only two hydrogen-bond donors, this compound satisfies key CNS drug-likeness filters [1]. Its 5-isobutyl group provides conformational restriction and hydrophobic contacts that can be exploited in structure-based design of brain-penetrant kinase or GPCR modulators [2]. The meta-acetylamino group can serve as a synthetic handle for further derivatization (deacetylation to the free amine followed by acylation or sulfonylation) to explore SAR around the phenyl ring without substantially increasing tPSA [3].

Pharmacophore Model Validation: Meta-Regioisomer as Reference Ligand

The meta-acetylamino substitution pattern creates a pharmacophoric geometry that is structurally validated by co-crystal structures of related meta-substituted acetylamino-thiazole carboxamides bound to kinase domains (e.g., PIM1, PDB 4N6Y) [1]. Procurement of the meta-regioisomer (as opposed to the commercially available para-regioisomer) is essential for validating computational pharmacophore models and for serving as an active control in assays where the meta pharmacophore orientation is a known requirement for target engagement [2].

Chemical Probe Development for Protein Kinase Target Deconvolution

The defined 2-chloro/5-isobutyl/meta-acetylamino substitution triad provides a distinctive molecular recognition pattern that can be exploited for affinity-based proteomics (e.g., pull-down or photoaffinity labeling) experiments [1]. The chlorine atom serves as a useful mass spectrometry tag (distinctive ³⁵Cl/³⁷Cl isotope pattern) for metabolite identification and covalent binding studies [2]. The acetylamino group offers a potential site for biotin or fluorophore conjugation via deacetylation–reacylation chemistry, enabling target deconvolution workflows without altering the core pharmacophore [3].

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Balanced lipophilicity profile
Cell-based assay permeability and selectivity
CNS hit-to-lead optimization
Low tPSA and drug-like properties
Brain penetration or CNS MPO filter review
Pharmacophore model validation
Defined meta-acetylamino geometry
Binding mode confirmation via crystallography
Chemical probe development
Chlorine isotope pattern and acetylamino handle
Affinity-based proteomics and MS detection
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